molecular formula C7H11N3OS B8496271 4-Amino-2-(3-hydroxypropylthio)pyrimidine

4-Amino-2-(3-hydroxypropylthio)pyrimidine

Cat. No. B8496271
M. Wt: 185.25 g/mol
InChI Key: LHKZNCMMRUGSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04451463

Procedure details

A mixture of 2-thiocytosine (0.88 g.), sodium hydroxide (0.32 g.), water (5 ml.) and 3-chloropropanol (0.8 g.) was heated at 90° for 1 hour and then cooled. The mixture was extracted with EtOAc and the extract dried and then evaporated to dryness to give 4-amino-2-(3-hydroxypropylthio)pyrimidine (1.5 g.) which was used without further purification.
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:8]=[CH:7][C:5]([NH2:6])=[N:4][C:2]1=[S:3].[OH-].[Na+].Cl[CH2:12][CH2:13][CH2:14][OH:15]>O>[NH2:6][C:5]1[CH:7]=[CH:8][N:1]=[C:2]([S:3][CH2:12][CH2:13][CH2:14][OH:15])[N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.88 g
Type
reactant
Smiles
N1C(=S)N=C(N)C=C1
Name
Quantity
0.32 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.8 g
Type
reactant
Smiles
ClCCCO
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 90° for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the extract dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC=C1)SCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 117%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.